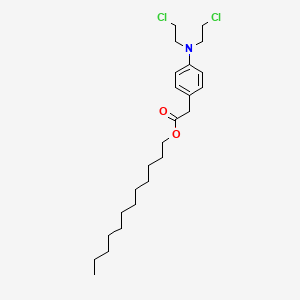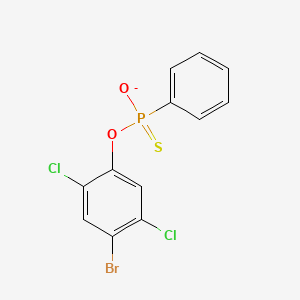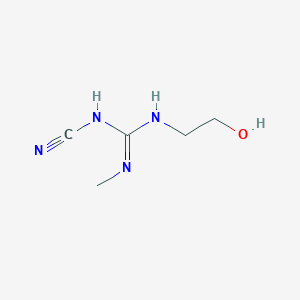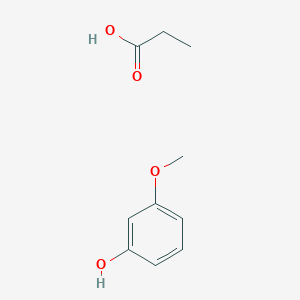
Azane;formaldehyde;2-methyloxirane;oxirane;phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde, polymer with ammonia, methyloxirane, oxirane, and phenol is a complex polymeric compound. This compound is formed through the polymerization of formaldehyde with ammonia, methyloxirane (also known as propylene oxide), oxirane (commonly known as ethylene oxide), and phenol. The resulting polymer exhibits unique properties due to the combination of these monomers, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with ammonia, methyloxirane, oxirane, and phenol involves several steps:
Polymerization of Formaldehyde and Phenol: Formaldehyde reacts with phenol under acidic or basic conditions to form phenol-formaldehyde resins. Under acidic conditions, the reaction forms novolac resins, which are linear polymers. .
Incorporation of Ammonia: Ammonia can react with formaldehyde to form hexamethylenetetramine, which can further react with phenol-formaldehyde resins to introduce nitrogen into the polymer structure.
Addition of Methyloxirane and Oxirane: Methyloxirane and oxirane can be added to the polymerization mixture to introduce epoxy groups into the polymer.
Industrial Production Methods
Industrial production of this polymer involves large-scale reactors where the monomers are mixed under controlled temperature and pH conditions. The reaction is typically carried out in a solvent such as water or an organic solvent to facilitate the polymerization process. The resulting polymer is then purified and processed into the desired form, such as powders, granules, or resins .
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl groups of formaldehyde, converting them into alcohols.
Substitution: The polymer can undergo substitution reactions, where hydrogen atoms on the phenol rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Alcohols.
Substitution Products: Halogenated phenols, alkylated phenols.
Applications De Recherche Scientifique
Formaldehyde, polymer with ammonia, methyloxirane, oxirane, and phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Medicine: Utilized in the development of drug delivery systems and as a component in certain medical adhesives.
Industry: Applied in the production of coatings, adhesives, and insulating materials.
Mécanisme D'action
The mechanism of action of this polymer involves several pathways:
Cross-Linking: The polymer can form cross-links between different polymer chains, enhancing its mechanical strength and thermal stability.
Epoxy Reactions: The epoxy groups introduced by methyloxirane and oxirane can react with various nucleophiles, leading to the formation of new chemical bonds.
Amine Reactions: The amine groups from ammonia can participate in hydrogen bonding and other interactions, affecting the polymer’s properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol-Formaldehyde Resin: Similar in structure but lacks the additional functional groups introduced by ammonia, methyloxirane, and oxirane.
Urea-Formaldehyde Resin: Contains urea instead of ammonia and lacks the epoxy groups.
Melamine-Formaldehyde Resin: Contains melamine instead of ammonia and has different cross-linking properties.
Uniqueness
The uniqueness of formaldehyde, polymer with ammonia, methyloxirane, oxirane, and phenol lies in its combination of functional groups, which impart unique mechanical, thermal, and chemical properties.
Propriétés
Numéro CAS |
68391-34-4 |
|---|---|
Formule moléculaire |
C12H21NO4 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
azane;formaldehyde;2-methyloxirane;oxirane;phenol |
InChI |
InChI=1S/C6H6O.C3H6O.C2H4O.CH2O.H3N/c7-6-4-2-1-3-5-6;1-3-2-4-3;1-2-3-1;1-2;/h1-5,7H;3H,2H2,1H3;1-2H2;1H2;1H3 |
Clé InChI |
JANNXZSEFUBLRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CO1.C=O.C1CO1.C1=CC=C(C=C1)O.N |
Numéros CAS associés |
68391-34-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)









![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)


